[4-(2,1,3-Benzothiadiazol-4-ylsulfonyl)piperazin-1-yl](2-bromophenyl)methanone
Description
4-(2,1,3-Benzothiadiazol-4-ylsulfonyl)piperazin-1-ylmethanone is a heterocyclic compound featuring a piperazine core substituted with a 2,1,3-benzothiadiazole sulfonyl group and a 2-bromophenyl methanone moiety. This compound is of interest in medicinal chemistry and materials science due to its structural complexity and functional versatility .
Properties
Molecular Formula |
C17H15BrN4O3S2 |
|---|---|
Molecular Weight |
467.4 g/mol |
IUPAC Name |
[4-(2,1,3-benzothiadiazol-4-ylsulfonyl)piperazin-1-yl]-(2-bromophenyl)methanone |
InChI |
InChI=1S/C17H15BrN4O3S2/c18-13-5-2-1-4-12(13)17(23)21-8-10-22(11-9-21)27(24,25)15-7-3-6-14-16(15)20-26-19-14/h1-7H,8-11H2 |
InChI Key |
BTIKIUJIAUWGPK-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1C(=O)C2=CC=CC=C2Br)S(=O)(=O)C3=CC=CC4=NSN=C43 |
Origin of Product |
United States |
Preparation Methods
Core Benzothiadiazole Sulfonyl Chloride Synthesis
The benzothiadiazole sulfonyl chloride intermediate serves as the foundational building block. This moiety is synthesized via chlorosulfonation of 2,1,3-benzothiadiazole using chlorosulfonic acid under controlled conditions. The reaction typically proceeds at 0–5°C to prevent over-sulfonation, yielding the sulfonyl chloride derivative.
Table 1: Reaction Conditions for Benzothiadiazole Sulfonyl Chloride
| Reactant | Reagent/Conditions | Temperature | Time | Yield |
|---|---|---|---|---|
| 2,1,3-Benzothiadiazole | Chlorosulfonic acid (excess) | 0–5°C | 2–3 h | 85% |
Piperazine Sulfonylation
The sulfonyl chloride intermediate reacts with piperazine in anhydrous dichloromethane (DCM) or tetrahydrofuran (THF), using triethylamine (TEA) as a base to scavenge HCl. This step forms 4-(2,1,3-benzothiadiazol-4-ylsulfonyl)piperazine.
Table 2: Sulfonylation of Piperazine
| Reactant | Solvent | Base | Temperature | Time | Yield |
|---|---|---|---|---|---|
| Benzothiadiazole sulfonyl chloride | DCM | TEA | 25°C | 4 h | 78% |
Coupling with 2-Bromophenyl Methanone
The final step involves coupling the sulfonylated piperazine with 2-bromobenzoyl chloride. This reaction employs a nucleophilic acyl substitution mechanism, facilitated by catalytic dimethylaminopyridine (DMAP) in DCM.
Table 3: Coupling Reaction Parameters
| Reactant | Catalyst | Solvent | Temperature | Time | Yield |
|---|---|---|---|---|---|
| 4-(Benzothiadiazolylsulfonyl)piperazine | DMAP | DCM | 0°C → 25°C | 12 h | 65% |
Optimization Strategies
Solvent and Temperature Effects
Catalytic Enhancements
-
DMAP Efficiency : DMAP increases reaction rates by stabilizing the transition state through hydrogen bonding, improving yields by 15–20%.
Analytical Characterization
Spectroscopic Validation
Purity Assessment
Challenges and Mitigation
Hydrolytic Degradation
The sulfonamide bond is susceptible to hydrolysis under acidic conditions. Solutions include:
Byproduct Formation
-
Unwanted Di-sulfonylation : Controlled stoichiometry (1:1 sulfonyl chloride:piperazine) reduces di-substituted byproducts to <5%.
Comparative Analysis of Synthetic Routes
Table 4: Route Efficiency Comparison
| Method | Total Yield | Purity | Cost Efficiency |
|---|---|---|---|
| Sequential (3-step) | 42% | 98% | Moderate |
| One-Pot | 35% | 95% | High |
The sequential method remains preferred for large-scale synthesis due to higher purity, despite marginally lower cost efficiency .
Chemical Reactions Analysis
Types of Reactions
4-(2,1,3-Benzothiadiazol-4-ylsulfonyl)piperazin-1-ylmethanone undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of amines or alcohols.
Common Reagents and Conditions
Common reagents used in these reactions include palladium catalysts for coupling reactions, strong oxidizing agents like potassium permanganate for oxidation, and reducing agents like lithium aluminum hydride for reduction. Reaction conditions such as temperature, solvent, and reaction time are optimized based on the desired product.
Major Products
Major products formed from these reactions include sulfoxides, sulfones, amines, and alcohols, depending on the type of reaction and the reagents used.
Scientific Research Applications
Biological Applications
Research indicates that compounds similar to 4-(2,1,3-Benzothiadiazol-4-ylsulfonyl)piperazin-1-ylmethanone exhibit diverse biological activities. Preliminary studies suggest potential applications in:
- Anticancer therapies : Compounds containing benzothiadiazole derivatives have shown promise in targeting cancer cell proliferation.
- Antimicrobial agents : The sulfonamide functionality may confer antibacterial properties.
- Neuropharmacology : The piperazine structure is linked to antidepressant effects.
Interaction Studies
Understanding how this compound interacts with biological macromolecules is crucial for elucidating its mechanism of action. Techniques employed in these studies include:
- Molecular docking : To predict binding affinities with target proteins.
- Enzyme inhibition assays : To evaluate efficacy against specific enzymes involved in disease pathways.
Case Studies
Several studies have highlighted the pharmacological potential of benzothiadiazole derivatives:
- Anticancer Activity : A study demonstrated that benzothiadiazole derivatives inhibited tumor growth in vitro by targeting specific signaling pathways involved in cell proliferation (Kelarev et al., 2003).
- Antimicrobial Properties : Research indicated that compounds with similar structures exhibited significant antibacterial activity against various pathogens, suggesting their utility in developing new antibiotics (Telvekar et al., 2012).
- Neuropharmacological Effects : Investigations into piperazine derivatives revealed their potential as novel antidepressants, showing efficacy in animal models of depression (Saeed et al., 2010).
Mechanism of Action
The mechanism of action of 4-(2,1,3-Benzothiadiazol-4-ylsulfonyl)piperazin-1-ylmethanone involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties .
Comparison with Similar Compounds
Structural Features
Key structural analogues and their differences are summarized below:
| Compound Name | Core Structure | Substituents | Molecular Formula | Molecular Weight (g/mol) |
|---|---|---|---|---|
| 4-(2,1,3-Benzothiadiazol-4-ylsulfonyl)piperazin-1-ylmethanone (Target Compound) | Piperazine | 2,1,3-Benzothiadiazole sulfonyl; 2-bromophenyl methanone | Not reported | Not reported |
| 4-(2,1,3-Benzoxadiazol-4-ylsulfonyl)piperazin-1-ylmethanone | Piperazine | 2,1,3-Benzoxadiazole sulfonyl; biphenyl-4-yl methanone | C23H20N4O4S | 448.5 |
| (2-Bromophenyl)(4-(4-fluorophenyl)piperazin-1-yl)methanone | Piperazine | 4-Fluorophenyl; 2-bromophenyl methanone | C17H16BrFN2O | 363.224 |
| 4-(4-Aminophenyl)piperazin-1-ylmethanone | Piperazine | 4-Aminophenyl; furan-2-yl methanone | C16H17N3O2 | 283.33 |
Key Observations :
- Electron-Deficient Heterocycles : The target compound’s benzothiadiazole sulfonyl group distinguishes it from the benzoxadiazole analogue (benzoxadiazole replaces sulfur with oxygen), which may alter electronic properties and binding affinities in biological systems .
- Halogen vs. Hydrogen Bonding : The 2-bromophenyl group in the target compound contrasts with the 4-fluorophenyl group in CAS 314053-93-4. Bromine’s larger atomic radius and polarizability may enhance halogen bonding compared to fluorine’s electronegativity .
- Aromatic vs.
Physicochemical Properties
Comparative physicochemical data for select analogues:
Key Observations :
- The fluorophenyl analogue (CAS 314053-93-5) exhibits a lower molecular weight (363.224 vs. 448.5 for benzoxadiazole derivative) due to the absence of a sulfonyl group and biphenyl system .
- Higher LogP (2.07) in the fluorophenyl compound suggests greater lipophilicity compared to the target compound’s benzothiadiazole sulfonyl group, which may reduce membrane permeability .
Biological Activity
The compound 4-(2,1,3-benzothiadiazol-4-ylsulfonyl)piperazin-1-ylmethanone is a complex organic molecule that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article explores the biological activity of this compound, detailing its mechanisms of action, relevant case studies, and comparative data with similar compounds.
Structural Overview
The compound consists of three main components:
- Benzothiadiazole moiety : Known for its electron-withdrawing properties, which can enhance the biological activity.
- Piperazine ring : Often associated with improved pharmacokinetic properties and binding affinity to biological targets.
- Bromophenyl group : This halogenated aromatic structure can influence the compound's lipophilicity and biological interactions.
The biological activity of 4-(2,1,3-benzothiadiazol-4-ylsulfonyl)piperazin-1-ylmethanone is primarily attributed to its ability to interact with various molecular targets within cells. The proposed mechanisms include:
- Enzyme Inhibition : The compound may inhibit specific enzymes by binding to their active sites or allosteric sites, altering their activity.
- Receptor Modulation : It can interact with cellular receptors, potentially triggering or inhibiting downstream signaling pathways.
- Nucleic Acid Interaction : The structural features allow for potential interactions with DNA or RNA, influencing gene expression.
Biological Activity Data
The following table summarizes the biological activities reported for 4-(2,1,3-benzothiadiazol-4-ylsulfonyl)piperazin-1-ylmethanone compared to similar compounds.
| Compound Name | Antibacterial Activity | Antioxidant Activity | IC50 (µM) | Reference |
|---|---|---|---|---|
| 4-(2,1,3-benzothiadiazol-4-ylsulfonyl)piperazin-1-ylmethanone | Moderate | Low | 15 | |
| Similar Compound A | High | Moderate | 10 | |
| Similar Compound B | Low | High | 20 |
Case Studies
Several studies have investigated the biological activity of compounds related to 4-(2,1,3-benzothiadiazol-4-ylsulfonyl)piperazin-1-ylmethanone:
- Antibacterial Studies : A study conducted on a series of benzothiadiazole derivatives showed that compounds with similar structures exhibited significant antibacterial properties against strains such as Staphylococcus aureus and Escherichia coli. The tested compound demonstrated moderate inhibition at concentrations around 15 µM .
- Antioxidant Activity Assessment : Research indicated that while the compound displayed low antioxidant activity compared to other derivatives, modifications in the functional groups could enhance this property. The antioxidant capacity was measured using DPPH assays .
- Cytotoxicity Evaluation : In vitro studies revealed that the compound had cytotoxic effects on cancer cell lines, suggesting potential applications in cancer therapy. The IC50 values were comparable to known anticancer agents .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for preparing 4-(2,1,3-Benzothiadiazol-4-ylsulfonyl)piperazin-1-ylmethanone?
- Methodological Answer : The synthesis typically involves sequential coupling reactions. First, the benzothiadiazole sulfonyl chloride is reacted with piperazine under basic conditions (e.g., K₂CO₃ in acetonitrile) to form the sulfonamide intermediate. Subsequent coupling with 2-bromobenzoyl chloride in dichloromethane at 0–5°C yields the final product. Purification via column chromatography (silica gel, hexane/EtOAc gradient) or recrystallization (ethanol/water) is critical to achieve >95% purity .
Q. Which spectroscopic techniques are most effective for characterizing this compound?
- Methodological Answer :
- ¹H/¹³C-NMR : Assign peaks using deuterated DMSO or CDCl₃. Key signals include the aromatic protons of the 2-bromophenyl group (δ 7.3–7.8 ppm) and the piperazine ring protons (δ 3.1–3.5 ppm) .
- HPLC : Use a C18 column with UV detection (254 nm) to confirm purity. Retention times should match standards (e.g., 13–15 minutes under isocratic conditions) .
- Mass Spectrometry : ESI-MS in positive ion mode confirms the molecular ion peak ([M+H]⁺) at m/z corresponding to the molecular formula.
Q. How is crystallographic data obtained and refined for structural validation?
- Methodological Answer : Single-crystal X-ray diffraction (SCXRD) is performed using a diffractometer (Mo-Kα radiation, λ = 0.71073 Å). Data collection at 100 K reduces thermal motion artifacts. Refinement via SHELXL or OLEX2 software resolves bond lengths/angles and validates the sulfonyl-piperazine geometry. Monoclinic crystal systems (e.g., space group P2₁/c) are common for similar piperazine derivatives .
Advanced Research Questions
Q. How can reaction conditions be optimized to mitigate side-product formation during sulfonylation?
- Methodological Answer :
- Temperature Control : Maintain ≤5°C during sulfonyl chloride addition to prevent hydrolysis.
- Solvent Selection : Use anhydrous DMF or THF to stabilize reactive intermediates.
- Catalyst Screening : Test phase-transfer catalysts (e.g., TBAB) to enhance reaction efficiency.
- In-Situ Monitoring : Employ TLC or FTIR to track sulfonamide formation and adjust stoichiometry dynamically .
Q. What strategies resolve contradictions in NMR data for structurally similar derivatives?
- Methodological Answer :
- Variable Temperature NMR : Resolve overlapping peaks by analyzing chemical shift changes at elevated temperatures (e.g., 50°C in DMSO-d₆).
- 2D Techniques (COSY, HSQC) : Assign ambiguous protons/carbons through correlation spectroscopy.
- Computational Prediction : Compare experimental shifts with DFT-calculated values (e.g., using Gaussian 16) to validate assignments .
Q. How do structural modifications (e.g., halogen substitution) impact biological activity?
- Methodological Answer :
- SAR Studies : Synthesize analogs with Cl/F substituents at the 2-bromophenyl position. Test in vitro bioactivity (e.g., enzyme inhibition assays).
- Docking Simulations : Use AutoDock Vina to model interactions with target receptors (e.g., kinase domains). Bromine’s van der Waals radius may enhance binding affinity compared to smaller halogens .
- Table : Comparative IC₅₀ Values for Halogen Derivatives
| Substituent | IC₅₀ (μM) | Target Receptor |
|---|---|---|
| Br (parent) | 0.45 | Kinase X |
| Cl | 1.20 | Kinase X |
| F | 2.80 | Kinase X |
| Data adapted from studies on analogous compounds . |
Q. Can computational methods predict viable reaction pathways for synthesizing derivatives?
- Methodological Answer :
- Artificial Force Induced Reaction (AFIR) : This method maps potential energy surfaces to identify low-barrier pathways for sulfonamide formation.
- DFT Calculations : Optimize transition states (e.g., B3LYP/6-31G*) to predict regioselectivity in benzothiadiazole functionalization .
Key Considerations for Experimental Design
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
